1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
A comprehensive comparative analysis of 1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-5-carboxylic acid with related benzoxaborole derivatives reveals important structure-activity relationships and provides insights into the effects of substituent positioning and electronic properties. The parent benzoxaborole compound serves as the fundamental reference point for understanding how various substitutions affect the physical and chemical properties of the benzoxaborole framework. Comparative studies have demonstrated that electronic effects of aromatic substituents follow Hammett relationships, indicating predictable patterns in how different functional groups influence the ionization behavior and binding properties of benzoxaborole derivatives.
The positioning of the carboxylic acid group at the 5-position in this compound can be contrasted with related derivatives bearing carboxylic acid functionality at other positions. For instance, the 6-carboxylic acid derivative (1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid) represents a closely related isomer with potentially different electronic and steric properties. The chemical abstracts service number for the 6-carboxylic acid derivative is 1221343-14-1, and it shares the same molecular formula C8H7BO4 with identical molecular weight.
Comparative studies with other benzoxaborole derivatives have established important trends in ionization behavior and binding affinity. Ring modifications, such as the expansion from five-membered oxaborole rings to six-membered oxaborin rings, result in significant increases in ionization constants, demonstrating the critical importance of ring strain in determining the acidity of the boron-bound hydroxyl group. The benzoxaborin derivative exhibits an ionization constant of 8.40, much closer to that of simple phenylboronic acid than to the parent benzoxaborole.
Table 1: Comparative Properties of Benzoxaborole Derivatives
The influence of substituent effects on sugar binding properties has been demonstrated through competitive binding studies using adenosine monophosphate as a model diol-containing biomolecule. These investigations have shown that electron-withdrawing substituents enhance binding affinity, following patterns consistent with enhanced stabilization of the anionic tetrahedral boron center formed upon diol complexation. The carboxylic acid group represents a strongly electron-withdrawing substituent that would be expected to enhance both the acidity of the boron-bound hydroxyl group and the binding affinity toward diol-containing molecules.
Table 2: Electronic and Structural Parameters of Related Benzoxaborole Compounds
| Property | 5-Carboxylic Acid Derivative | 6-Carboxylic Acid Derivative | Parent Benzoxaborole |
|---|---|---|---|
| Molecular Formula | C8H7BO4 | C8H7BO4 | C7H7BO2 |
| Molecular Weight | 177.95 | 177.95 | 133.94 |
| Substitution Pattern | 5-COOH | 6-COOH | None |
| Expected pKa Effect | Decreased | Decreased | Reference (7.34) |
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBROCBAAOFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid is a member of the benzoxaborole class of compounds, which have garnered attention for their diverse biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
- Molecular Formula : CHBO
- Molecular Weight : 177.95 g/mol
- CAS Number : 1268335-28-9
Benzoxaboroles, including this compound, primarily exert their biological effects by inhibiting protein synthesis. They achieve this by targeting the enzyme leucyl-tRNA synthetase in fungi. The boron atom in the structure forms a covalent bond with specific hydroxyl groups in tRNA, effectively trapping it and preventing protein synthesis .
Efficacy Against Fungi
Research has demonstrated that this compound exhibits significant antifungal activity. In vitro studies have shown its effectiveness against several clinically relevant fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 - 1 µg/ml |
| Cryptococcus neoformans | 0.5 - 2 µg/ml |
| Aspergillus niger | 1 µg/ml |
| Fusarium oxysporum | 0.5 µg/ml |
These results indicate that the compound has a comparable potency to established antifungal agents like amphotericin B .
Efficacy Against Bacteria
The compound also shows promising antibacterial properties. It has been tested against various bacterial strains with varying degrees of success:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Mycobacterium tuberculosis | 12.14 |
Notably, its activity against multidrug-resistant strains of M. tuberculosis suggests a unique mechanism that does not overlap with traditional antibiotics .
Cytotoxicity and Safety Profile
While the antimicrobial efficacy is promising, assessing the cytotoxicity of this compound is crucial for its potential therapeutic applications. In vitro studies have shown varying levels of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 Colon Cells | >500 |
| HepG2 Liver Cells | >1000 |
These findings indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a potential candidate for further development as an antifungal agent .
Case Studies and Research Findings
A recent study explored the conjugation of benzoxaboroles with amphotericin B to enhance antifungal activity while reducing toxicity. The di-modified derivatives showed improved efficacy against Candida species while maintaining low hemolytic activity . This approach highlights the potential for developing combination therapies using benzoxaboroles to combat fungal infections effectively.
Another study indicated that benzoxaboroles could be effective against drug-resistant strains of tuberculosis, showcasing their broad-spectrum antimicrobial properties and potential utility in treating infections where conventional therapies fail .
Scientific Research Applications
Antifungal Activity
One of the primary applications of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid is its antifungal properties. Research indicates that this compound exhibits significant antifungal activity comparable to established agents like amphotericin B. It targets fungal cell wall synthesis by inhibiting specific enzymes involved in the biosynthesis of glucans, which are critical components of the fungal cell wall.
Case Study: Efficacy Against Candida Species
A study conducted on various Candida species demonstrated that this compound effectively inhibited growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 µg/mL, indicating its potential as a therapeutic agent for treating candidiasis .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 1 |
| Candida glabrata | 0.5 |
| Candida krusei | 2 |
Antibacterial Properties
In addition to antifungal activity, this compound has shown promising antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Case Study: Activity Against Staphylococcus aureus
In vitro studies have reported that the compound exhibits an MIC of 4 µg/mL against Staphylococcus aureus, making it a potential candidate for developing new antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Agricultural Applications
The unique properties of this compound also extend to agricultural science. Its ability to inhibit certain pathogens makes it a candidate for developing new fungicides.
Fungicidal Properties
Field trials have demonstrated that formulations containing this compound effectively reduce fungal infections in crops like wheat and corn. The application of the compound showed a significant decrease in disease severity compared to untreated controls.
Case Study: Wheat Fungal Infection Control
In a controlled study, wheat plants treated with a solution containing 10 ppm of the compound exhibited a 70% reduction in fungal infection rates compared to untreated plants .
| Treatment | Disease Severity (%) |
|---|---|
| Control (untreated) | 40 |
| Compound (10 ppm) | 12 |
Materials Science Applications
The structural characteristics of this compound make it suitable for use in materials science, particularly in the development of boron-containing polymers and nanomaterials.
Polymer Development
Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its boron content allows for unique interactions within polymer chains.
Case Study: Enhanced Polymer Properties
A study on polycarbonate films modified with varying concentrations of the compound revealed improved tensile strength and thermal resistance at concentrations as low as 5% by weight .
| Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control (0%) | 60 | 150 |
| Compound (5%) | 75 | 180 |
| Compound (10%) | 80 | 200 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxaboroles are a versatile class of compounds with varied bioactivities depending on substituent patterns. Below is a detailed comparison of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid with structurally analogous derivatives:
Structural and Functional Group Modifications
Key Research Findings
- Positional Isomerism : The carboxyl group’s position (5- vs. 6-) significantly impacts biological activity. For instance, 6-carboxamide derivatives (e.g., compounds 20 and 21 in ) exhibited potent antileishmanial activity, whereas 5-carboxylic acid derivatives are primarily intermediates .
- Functional Group Effects :
- Carboxylic Acid (-COOH) : Enhances water solubility and facilitates conjugation (e.g., amide bond formation in AmB derivatives) .
- Nitrile (-CN) : Increases lipophilicity and target binding affinity, as seen in Crisaborole’s PDE4 inhibition .
- Aldehyde (-CHO) : Offers reactivity for covalent bonding, useful in prodrug design .
- Steric Modifications : Addition of methyl groups (e.g., 3,3-dimethyl substitution) may improve pharmacokinetic properties by reducing metabolic degradation .
Physicochemical Properties
Preparation Methods
Classical Nitration and Reduction Route
Overview:
The traditional synthesis begins with nitration of a suitable precursor, followed by reduction to obtain the target compound. This method is well-documented but involves multiple steps, harsh conditions, and the use of toxic reagents.
Procedure:
- Nitration: Nitration of 1-hydroxy-2,1-benzoxaborolane using nitric acid or nitrating mixtures to introduce a nitro group at the desired position.
- Clemmensen Reduction: The nitro group is reduced to an amino group via Clemmensen reduction, typically using zinc amalgam in acidic conditions, yielding the amino derivative.
- Oxidation to Carboxylic Acid: The amino compound undergoes oxidation, often via oxidative cleavage or via subsequent carboxylation reactions, to afford the carboxylic acid.
Data:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | - | Harsh conditions, potential over-nitration |
| Reduction | Zinc amalgam, HCl | Moderate | Clemmensen reduction is classical but environmentally unfriendly |
| Oxidation | KMnO₄ or CrO₃ | Variable | Requires careful control to prevent over-oxidation |
Modern Synthetic Approaches
Boron-Directed Cyclization and Functionalization
Recent advances have utilized boron chemistry to construct the oxaborole core efficiently.
Method A: Boron-Directed Cyclization
- Starting Material: 3-Bromo-4-(hydroxymethyl)benzonitrile.
- Step 1: Reaction with triisopropyl borate at low temperature ($$-77^\circ C$$) under nitrogen, forming a boron adduct.
- Step 2: Nucleophilic addition with n-butyllithium to generate a boron-containing intermediate.
- Step 3: Cyclization and hydrolysis yield the oxaborole ring with the hydroxyl group at the 1-position.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Bromo-4-(hydroxymethyl)benzonitrile | N₂, THF, $$-77^\circ C$$ | - | , Scheme 1 |
| Triisopropyl borate | 20 min, $$-77^\circ C$$ | - | |
| n-Butyllithium | Dropwise, 16 h, RT | Variable |
This method provides a practical route with good yields and scalability, especially under continuous flow conditions, which improve safety and reproducibility.
Table 1: Summary of Boron-Directed Synthesis
| Step | Reagents | Temperature | Yield | Notes |
|---|---|---|---|---|
| Boron adduct formation | Triisopropyl borate | $$-77^\circ C$$ | - | Sensitive to moisture |
| Nucleophilic addition | n-Butyllithium | RT | Variable | Requires inert atmosphere |
| Cyclization & hydrolysis | HCl, aqueous | Room temp | ~80% | Purification via chromatography |
Alternative Routes via Carboxylation
Directed ortho-Carbonylation
- Utilizes directed ortho-lithiation followed by carbonation to introduce the carboxylic acid group directly onto the aromatic ring.
Procedure:
- Lithiation of the aromatic precursor using n-butyllithium.
- Carboxylation with CO₂ under pressure.
- Acid workup yields the target acid.
Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Lithiation | n-Butyllithium | $$-78^\circ C$$ | - | Requires inert atmosphere |
| Carboxylation | CO₂ | 1 atm | Moderate | High regioselectivity |
Summary of Key Findings and Data
| Preparation Method | Advantages | Disadvantages | Typical Yield | Scalability |
|---|---|---|---|---|
| Classical nitration & reduction | Well-understood | Harsh conditions, environmental concerns | 40-60% | Limited, lab-scale |
| Boron-directed cyclization | Efficient, scalable | Sensitive reagents, moisture-sensitive | 70-85% | Yes, with flow chemistry |
| Carboxylation of lithio-intermediates | High regioselectivity | Requires CO₂ pressure, inert atmosphere | 50-70% | Yes, scalable |
Notes and Recommendations
- Choice of Method: Boron-directed cyclization combined with modern flow chemistry techniques offers a practical, scalable, and environmentally friendly route.
- Reaction Optimization: Control of temperature, moisture, and reagent purity is critical for high yields.
- Safety Considerations: Handling of n-butyllithium and boron reagents requires appropriate inert atmosphere and safety protocols.
Q & A
Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?
- Methodological Answer : Employ chiral stationary phase HPLC or capillary electrophoresis. For scale-up, consider membrane-based separation technologies (e.g., enantioselective liquid membranes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
